Methyl 6-bromo-3-chloro-1-benzothiophene-2-carboxylate
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Overview
Description
Synthesis Analysis
While there isn’t specific information on the synthesis of “Methyl 6-bromo-3-chloro-1-benzothiophene-2-carboxylate”, there are general methods for synthesizing benzothiophenes. For instance, one method involves an aryne reaction with alkynyl sulfides . A wide range of 3-substituted benzothiophenes were synthesized from easily available o-silylaryl triflates and alkynyl sulfides in a one-step intermolecular manner .Scientific Research Applications
Synthesis and Electrochemical Reduction
- The electrochemical behavior of similar methyl benzothiophene carboxylates has been investigated, demonstrating their potential in the synthesis of reduced heterocyclic compounds. These studies highlight the reduction mechanisms and the formation of blocking films on electrodes, which is a crucial consideration in electrochemical reactions (Rejňák et al., 2004).
Substitution Reactions
- Research on derivatives with substituents in the thiophen ring has shown that these compounds undergo various substitution reactions, including bromination and acetylation. These findings are vital for the functionalization of benzothiophene derivatives for further application in organic synthesis (Chapman et al., 1971).
Cyclization and Functionalization
- The synthesis and properties of related thiopyran compounds have been explored, demonstrating the utility of cyclization reactions in creating structurally complex molecules from simpler benzothiophene derivatives. These synthetic routes provide access to novel compounds with potential applications in medicinal chemistry and material science (Scrowston & Shaw, 1976).
Molecular Tools Development
- Efficient bromocyclization processes have been developed to synthesize polyhalogenated benzothiophenes, serving as platforms for further arylations and functionalizations. These methodologies enable the rapid access to a library of 2,3-disubstituted benzothiophenes, showcasing the versatility of benzothiophene derivatives in the creation of molecular tools for research and development (Zhao et al., 2017).
Antitumoral Activity Evaluation
- Novel 3-(aryl)benzothieno[2,3-c]pyran-1-ones have been synthesized and evaluated for their antitumoral activity. This research underscores the potential of benzothiophene derivatives in the development of new anticancer agents, demonstrating the importance of structural modification and functionalization in enhancing biological activity (Queiroz et al., 2009).
Future Directions
The future directions for research on “Methyl 6-bromo-3-chloro-1-benzothiophene-2-carboxylate” could include further exploration of its synthesis, chemical reactions, and potential applications in medicinal chemistry and material science. Given the therapeutic properties of benzothiophenes, this compound could also be investigated for potential pharmacological activity .
Mechanism of Action
Target of Action
Methyl 6-bromo-3-chloro-1-benzothiophene-2-carboxylate is a benzothiophene derivative . Benzothiophene compounds are ubiquitous in nature and have shown strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . They have been developed and utilized as anticancer agents . .
Mode of Action
Benzothiophene derivatives, in general, have been shown to interact with various biological targets leading to changes in cellular processes .
Biochemical Pathways
Benzothiophene derivatives have been associated with a wide range of biological activities, suggesting that they may interact with multiple biochemical pathways .
Result of Action
Benzothiophene derivatives have been associated with anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .
Properties
IUPAC Name |
methyl 6-bromo-3-chloro-1-benzothiophene-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6BrClO2S/c1-14-10(13)9-8(12)6-3-2-5(11)4-7(6)15-9/h2-4H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WIUQXEWEHZPEDL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C2=C(S1)C=C(C=C2)Br)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6BrClO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.58 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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